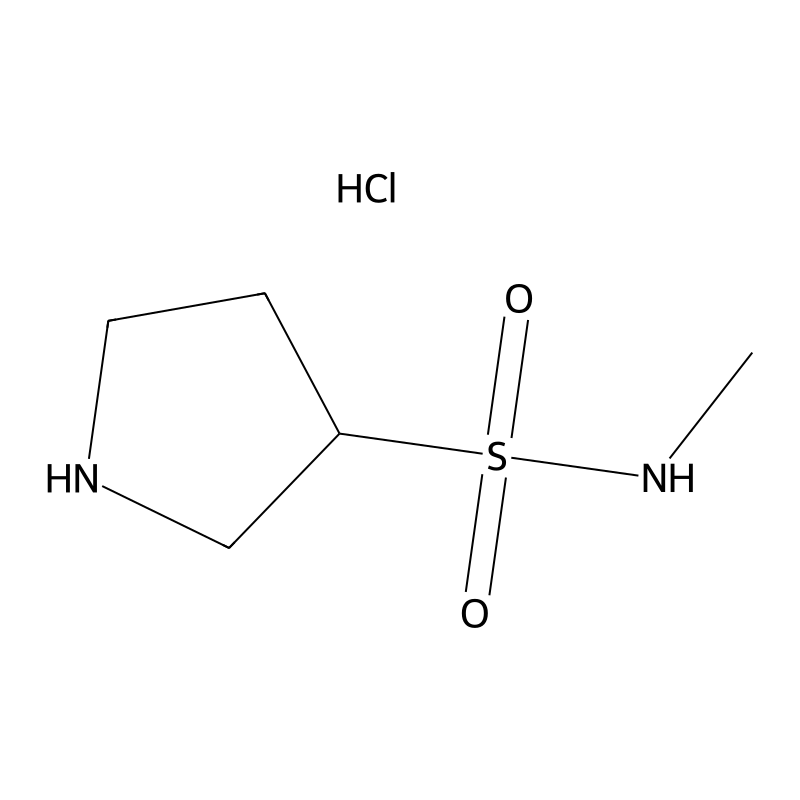N-methylpyrrolidine-3-sulfonamide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
It’s worth noting that pyrrolidine, a related compound, is widely used in drug discovery as a versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
N-methylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound characterized by its unique structure and functional properties. It has the chemical formula and a molecular weight of approximately 200.69 g/mol. This compound is notable for its sulfonamide group, which contributes to its biological activity and utility in various applications, particularly in biochemical research and pharmaceutical development.
- Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Deprotonation: In basic conditions, the sulfonamide group can be deprotonated, leading to the formation of sulfonamide anions which can react with electrophiles.
- Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, resulting in the release of N-methylpyrrolidine and sulfonic acid derivatives.
The biological activity of N-methylpyrrolidine-3-sulfonamide hydrochloride stems primarily from its sulfonamide moiety. Sulfonamides are known for their antibacterial properties, functioning by inhibiting bacterial folic acid synthesis. Additionally, this compound has shown potential as a non-ionic organic buffering agent in cell culture applications, maintaining pH levels within a desirable range (6-8.5) which is crucial for cellular processes .
Several methods can be employed to synthesize N-methylpyrrolidine-3-sulfonamide hydrochloride:
- Direct Sulfonation: This involves reacting N-methylpyrrolidine with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide.
- Amine Reaction: The reaction between N-methylpyrrolidine and a sulfonyl azide can yield the desired product through nucleophilic attack.
- Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of N-methylpyrrolidine-3-sulfonamide with hydrochloric acid.
N-methylpyrrolidine-3-sulfonamide hydrochloride finds applications in various fields:
- Biochemical Research: As a buffering agent in biological assays and cell cultures.
- Pharmaceutical Development: Investigated for potential antibacterial properties and as a scaffold in drug design.
- Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Studies on N-methylpyrrolidine-3-sulfonamide hydrochloride have focused on its interactions with biological systems. Its role as a sulfonamide suggests potential interactions with enzymes involved in folate metabolism, which could be explored further to understand its mechanism of action against bacteria. Additionally, its buffering capacity allows it to interact favorably with various biological components, stabilizing pH levels during experiments.
Several compounds share structural or functional similarities with N-methylpyrrolidine-3-sulfonamide hydrochloride:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | First synthetic antibacterial drug |
| N-acetyl-p-aminobenzoic acid | Acetylated amine derivative | Analgesic and antipyretic properties |
| Mops (3-(N-morpholino)propanesulfonic acid) | Non-ionic buffering agent | Widely used in biological research |
N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its specific structural configuration that combines both pyrrolidine and sulfonamide functionalities, offering distinct advantages in buffering capacity and potential biological activity compared to other similar compounds.








